molecular formula C15H12O B1585205 1-Methoxy-4-(phenylethynyl)benzene CAS No. 7380-78-1

1-Methoxy-4-(phenylethynyl)benzene

Cat. No. B1585205
Key on ui cas rn: 7380-78-1
M. Wt: 208.25 g/mol
InChI Key: BXXYBNVPUWTQFR-UHFFFAOYSA-N
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Patent
US09263683B2

Procedure details

112 mg (1.1 mmol) of ethynylbenzene, 259 mg (1.1 mmol) of 4-methoxy-iodobenzene, 2 mg (10 μmol) of cupric iodide and 8 mg (10 μmol) of bis(triphenylphosphine)palladium(II) chloride were added to a round-bottomed flask. The round-bottomed flask was then purged 3 times with argon. 20 ml of distilled triethylamine were then added and the mixture was then stirred for 24 hours. The reaction medium was then diluted with 20 ml of a 6M solution of hydrochloric acid then extracted three times with 20 ml of dichloromethane. The organic phase was washed with 40 ml of a 1M solution of sodium hydroxide, then dried over sodium sulfate and the solvent was evaporated under reduced pressure. The crude product of the reaction was then purified by column chromatography using, as eluent, a petroleum ether/dichloromethane (7/3; v/v) mixture. The expected product was then isolated in the form of a yellow powder (m=201 mg; yield=97%).
Quantity
112 mg
Type
reactant
Reaction Step One
Quantity
259 mg
Type
reactant
Reaction Step One
[Compound]
Name
cupric iodide
Quantity
2 mg
Type
reactant
Reaction Step One
Quantity
8 mg
Type
catalyst
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)#[CH:2].[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14](I)=[CH:13][CH:12]=1>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([C:2]#[C:1][C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)=[CH:13][CH:12]=1 |^1:20,39|

Inputs

Step One
Name
Quantity
112 mg
Type
reactant
Smiles
C(#C)C1=CC=CC=C1
Name
Quantity
259 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)I
Name
cupric iodide
Quantity
2 mg
Type
reactant
Smiles
Name
Quantity
8 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was then stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The round-bottomed flask was then purged 3 times with argon
ADDITION
Type
ADDITION
Details
20 ml of distilled triethylamine were then added
ADDITION
Type
ADDITION
Details
The reaction medium was then diluted with 20 ml of a 6M solution of hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
then extracted three times with 20 ml of dichloromethane
WASH
Type
WASH
Details
The organic phase was washed with 40 ml of a 1M solution of sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product of the reaction was then purified by column chromatography

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C#CC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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